3-(4-fluoro-3-methylphenyl)prop-2-enoic acid
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Overview
Description
3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C10H9FO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of 3-(4-fluoro-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-fluoro-3-methylphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluoro-2-methylphenyl)prop-2-enoic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- 3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(4-fluoro-3-methylphenyl)prop-2-enoic acid is unique due to the specific substitution pattern on the phenyl ring. The presence of both a fluorine atom and a methyl group can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOBWKXNZLNLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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